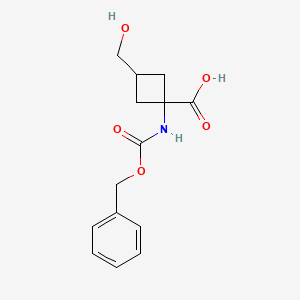

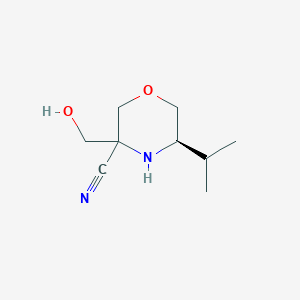

![molecular formula C9H7F2N3O2 B2582507 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2248327-18-4](/img/structure/B2582507.png)

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” is a chemical compound that falls under the category of pyrazolo[4,3-b]pyridine derivatives . These compounds have been extensively studied due to their diverse biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis

The molecular formula of “this compound” is C9H7F2N3O2 . The compound contains a pyrazolo[4,3-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

The compound is likely to participate in reactions typical of pyrazolo[4,3-b]pyridines and carboxylic acids. For instance, it might undergo decarboxylation, esterification, or amide formation reactions . The difluoromethyl group could also participate in various reactions, as described in a review on difluoromethylation processes .科学的研究の応用

Synthesis and Selective Inhibition

Research has demonstrated the synthesis of a number of pyrazolo[3,4-b]pyridines, showing significant affinity and selectivity toward the A1 adenosine receptors. These compounds have shown improvements over previously reported pyrazolo-pyridines, with specific esters presenting high Ki values, indicating their potential as potent and selective inhibitors (Manetti et al., 2005).

Fluorination Techniques

The fluorination of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids has been studied, yielding fluorinated pyrazolo[1,5-a]pyridines. This research provides insights into the reaction mechanisms and intermediate formations during the fluorination process, which is crucial for the development of fluorinated organic compounds (Alieva & Vorob’ev, 2020).

Development of Antitumor and Antimicrobial Agents

There has been significant work on the synthesis of N-arylpyrazole-containing enaminones as intermediates to derive a variety of compounds. Some of these derivatives have shown promising cytotoxic effects against specific human cancer cell lines, as well as antimicrobial activity, highlighting their potential in developing new antitumor and antimicrobial agents (Riyadh, 2011).

Analgesic Properties

Studies have also focused on synthesizing new pyrazole [3,4-b] pyridine derivatives with analgesic properties. These compounds, synthesized via bioisosterism, have shown strong analgesic activity, presenting a new avenue for developing pain management medications (Gaston et al., 1996).

Synthesis of Amide Derivatives

There's research on the parallel iterative solution-phase synthesis of pyrazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, highlighting a methodological approach to developing a library of derivatives for potential biological applications (Brodbeck et al., 2003).

Crystal Structure Analysis

The crystal structures of various pyrazinecarboxylic acids have been analyzed to study the occurrence of supramolecular synthons, contributing to the understanding of crystal engineering strategies (Vishweshwar et al., 2002).

将来の方向性

The field of pyrazolo[4,3-b]pyridine derivatives is a promising area of research due to the diverse biological activity of these compounds . Future research could focus on exploring the biological activities of “5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” and its derivatives, as well as optimizing their synthesis.

特性

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3O2/c1-14-6-2-4(9(15)16)7(8(10)11)13-5(6)3-12-14/h2-3,8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWYGEOCCDMHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

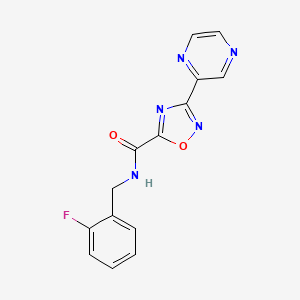

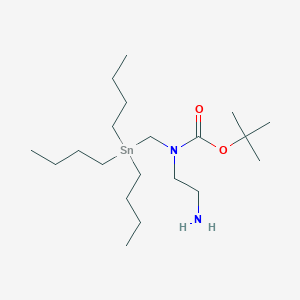

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)

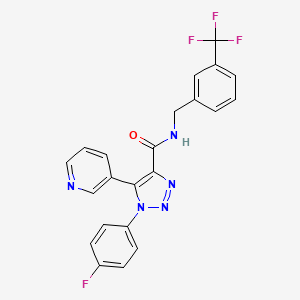

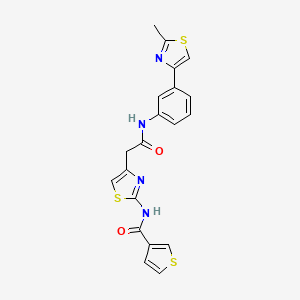

![(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582431.png)

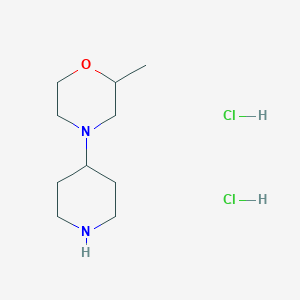

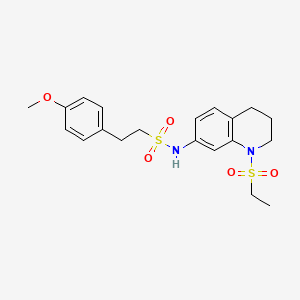

![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)

![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)

![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2582438.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)